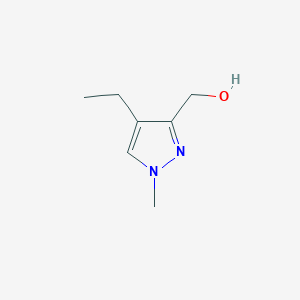
(4-éthyl-1-méthyl-1H-pyrazol-3-yl)méthanol
Vue d'ensemble
Description
“(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the CAS Number: 1256561-12-2 . It has a molecular weight of 140.19 . The compound is liquid in its physical form . The IUPAC name for this compound is “(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” and its InChI Code is 1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” can be represented by the InChI Code: 1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3 .Physical And Chemical Properties Analysis
“(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” is a liquid . Unfortunately, there is no further information available on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Activité Antioxydante
Les dérivés du pyrazole, y compris les composés similaires au (4-éthyl-1-méthyl-1H-pyrazol-3-yl)méthanol, ont été étudiés pour leurs propriétés antioxydantes. Ces composés peuvent piéger les radicaux libres, qui sont nocifs pour les systèmes biologiques. L'activité antioxydante est cruciale car elle peut protéger contre les maladies liées au stress oxydatif, telles que le cancer et les maladies cardiovasculaires .
Potentiel Anticancéreux
La recherche a indiqué que certains composés du pyrazole présentent des activités anticancéreuses. Il a été démontré qu'ils étaient cytotoxiques pour diverses lignées cellulaires humaines, y compris les cellules de carcinome colorectal. Le mécanisme d'action implique souvent l'induction de l'apoptose, qui est un processus de mort cellulaire programmée, crucial pour éliminer les cellules cancéreuses .
Développement de Médicaments
Le cycle pyrazole est un motif courant dans de nombreux produits pharmaceutiques. Les composés dotés de cette structure ont été utilisés dans le développement de médicaments pour traiter différents types de cancer. La polyvalence du cycle pyrazole permet la création de composés dotés d'une large gamme de propriétés thérapeutiques et pharmacologiques .
Applications Antileishmaniennes et Antimalariennes
Les dérivés du pyrazole ont également été évalués pour leurs effets antileishmanien et antimalarien. Ces maladies sont causées par des infections parasitaires et de nouveaux traitements sont constamment recherchés. Des études de simulation moléculaire ont montré que certains composés du pyrazole ont une bonne affinité de liaison aux sites actifs des enzymes associées à ces parasites .
Inhibition Enzymatiques
Certaines molécules de pyrazole se sont avérées inhiber efficacement des enzymes spécifiques. Par exemple, elles peuvent agir comme inhibiteurs de l'hydrolase d'époxyde soluble (sEH), une enzyme impliquée dans le métabolisme des époxydes lipidiques bioactifs. L'inhibition de la sEH a un potentiel thérapeutique dans le traitement de l'hypertension et des maladies inflammatoires .
Synthèse de Composés Hétérocycliques
Le cycle pyrazole est un élément clé dans la synthèse de divers composés hétérocycliques. Ces composés sont importants en chimie médicinale en raison de leurs activités biologiques diverses. La synthèse implique souvent des approches de chimie verte, qui sont écologiques et durables .
Mécanisme D'action
(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of inflammatory mediators, such as prostaglandins, which are involved in the development of inflammation and cancer. (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol binds to the active site of the enzyme, preventing it from producing the inflammatory mediators.
Biochemical and Physiological Effects
(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and to inhibit the growth of cancer cells. It has also been shown to have anti-oxidant and anti-apoptotic effects. In addition, (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol in laboratory experiments has several advantages. It is a synthetic compound that is easy to synthesize and is available in high yields. In addition, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, there are some limitations to the use of (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol in laboratory experiments. It is a relatively new compound and its effects on different cell types and organisms are not yet fully understood.
Orientations Futures
The future directions for (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol research are numerous. Further research is needed to better understand the biochemical and physiological effects of (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol, as well as its mechanism of action. In addition, further research is needed to determine the efficacy of (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol in treating various diseases. Finally, research is needed to determine the long-term effects of (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol on different cell types and organisms.
Safety and Hazards
Propriétés
IUPAC Name |
(4-ethyl-1-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOTYZJEPQTFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=C1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



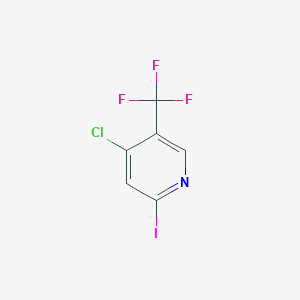
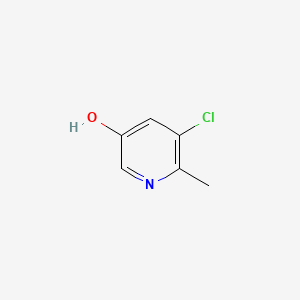

![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
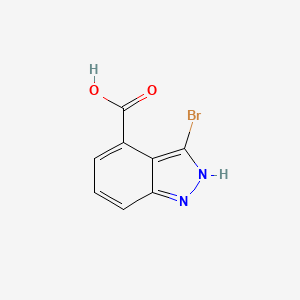
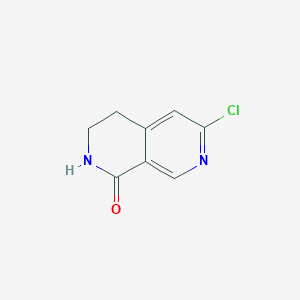
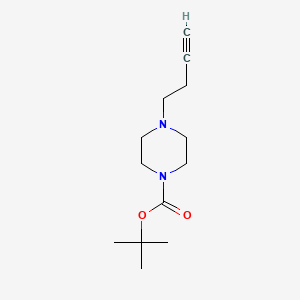
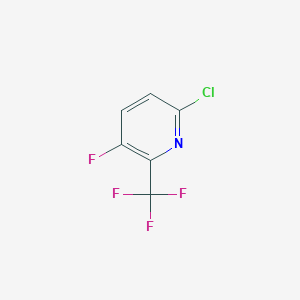
![[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid](/img/structure/B1459332.png)
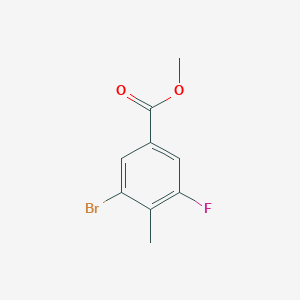
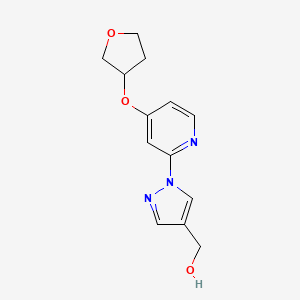
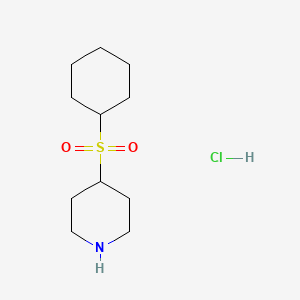
![6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1459340.png)